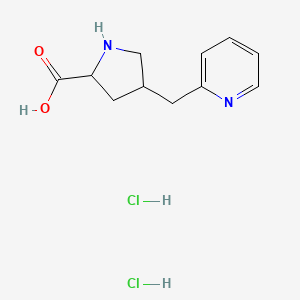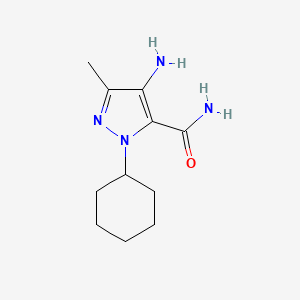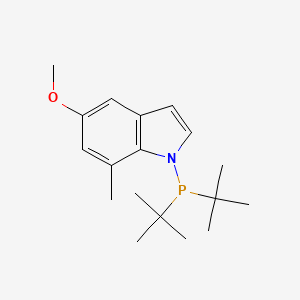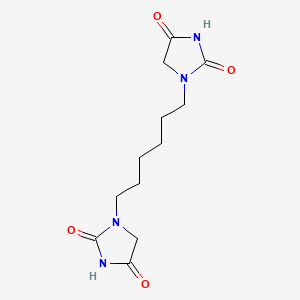
Benzyl (R,Z)-(1-amino-1-(hydroxyimino)propan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (R,Z)-(1-amino-1-(hydroxyimino)propan-2-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its unique structure, which includes both an amino group and a hydroxyimino group, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (R,Z)-(1-amino-1-(hydroxyimino)propan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with (R,Z)-(1-amino-1-(hydroxyimino)propan-2-yl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature to avoid decomposition of the product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (R,Z)-(1-amino-1-(hydroxyimino)propan-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The hydroxyimino group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Benzyl (R,Z)-(1-amino-1-(nitroimino)propan-2-yl)carbamate.
Reduction: Benzyl (R,Z)-(1,2-diaminopropan-2-yl)carbamate.
Substitution: Various substituted benzyl carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl (R,Z)-(1-amino-1-(hydroxyimino)propan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds in the body.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Benzyl (R,Z)-(1-amino-1-(hydroxyimino)propan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a reversible inhibitor of certain enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. The hydroxyimino group can also participate in hydrogen bonding with amino acid residues in the enzyme’s active site, further stabilizing the inhibitor-enzyme complex .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: Lacks the hydroxyimino group, making it less versatile in chemical reactions.
tert-Butyl carbamate: Contains a tert-butyl group instead of a benzyl group, which affects its reactivity and stability.
Ethyl carbamate: A simpler structure with an ethyl group, used primarily as a solvent and in the synthesis of other compounds.
Uniqueness
Benzyl (R,Z)-(1-amino-1-(hydroxyimino)propan-2-yl)carbamate is unique due to its dual functional groups (amino and hydroxyimino), which provide multiple sites for chemical modification and interaction with biological targets. This makes it a valuable compound in both synthetic chemistry and biomedical research .
Propiedades
Fórmula molecular |
C11H15N3O3 |
|---|---|
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
benzyl N-[(1Z,2R)-1-amino-1-hydroxyiminopropan-2-yl]carbamate |
InChI |
InChI=1S/C11H15N3O3/c1-8(10(12)14-16)13-11(15)17-7-9-5-3-2-4-6-9/h2-6,8,16H,7H2,1H3,(H2,12,14)(H,13,15)/t8-/m1/s1 |
Clave InChI |
GFRCMTMMYQWWLY-MRVPVSSYSA-N |
SMILES isomérico |
C[C@H](/C(=N/O)/N)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C(=NO)N)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12947371.png)





![1-[(S)-1-(Diphenylphosphinomethyl)-2-methylpropyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B12947402.png)


![tert-Butyl ((1R,3R)-3-(trifluoromethyl)-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B12947431.png)


